molecular formula C86H117N17O27 B1681967 L-Tryptophan, N-(3-carboxy-1-oxopropyl)-L-alanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-alanyl-L-valyl-L-tyrosyl-L-tyrosyl-L-alanyl-L-histidyl-L-leucyl-L-alpha-aspartyl-L-isoleucyl-L-isoleucyl- CAS No. 142569-99-1

L-Tryptophan, N-(3-carboxy-1-oxopropyl)-L-alanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-alanyl-L-valyl-L-tyrosyl-L-tyrosyl-L-alanyl-L-histidyl-L-leucyl-L-alpha-aspartyl-L-isoleucyl-L-isoleucyl-

Cat. No.: B1681967
CAS No.: 142569-99-1
M. Wt: 1820.9 g/mol
InChI Key: DXPHNGAMYPPTBJ-UHFFFAOYSA-N
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Description

IRL-1620, also known as sovateltide, is a synthetic peptide that acts as a selective agonist for the endothelin B receptor. This compound has been studied extensively for its potential therapeutic applications, particularly in the fields of neurology and oncology. It has shown promise in improving motor function, reducing hyperalgesia, and enhancing neurogenesis and angiogenesis .

Preparation Methods

The synthesis of IRL-1620 involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The process includes the following steps:

Chemical Reactions Analysis

IRL-1620 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are modified peptides with altered biological activity .

Mechanism of Action

IRL-1620 exerts its effects by selectively activating the endothelin B receptor, which is a G-protein coupled receptor expressed in various tissues, including the vascular and neural cells. Activation of this receptor leads to several downstream effects:

Comparison with Similar Compounds

IRL-1620 is unique in its high selectivity for the endothelin B receptor. Similar compounds include:

IRL-1620’s high selectivity for the endothelin B receptor makes it particularly useful for studying the specific roles of this receptor in various physiological and pathological processes.

Properties

SPI-1620 is a highly selective peptide agonist of endothelin-B receptors, which can stimulate receptors on endothelial cells, the innermost layer of cells lining the blood vessels. The blood supply to tumors is different than the blood supply to healthy organs. Blood vessels in the growing part of tumors are relatively devoid of smooth muscle covering and are rich in endothelial cells. Therefore, by stimulating the endothelial-B receptors present on the endothelial cells, SPI-1620 should selectively increase tumor blood flow while sparing healthy tissue.

CAS No.

142569-99-1

Molecular Formula

C86H117N17O27

Molecular Weight

1820.9 g/mol

IUPAC Name

4-[[4-carboxy-2-[[3-carboxy-2-(3-carboxypropanoylamino)propanoyl]amino]butanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-carboxy-1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C86H117N17O27/c1-11-44(7)71(84(127)100-63(86(129)130)35-50-39-88-54-21-17-16-20-53(50)54)103-85(128)72(45(8)12-2)102-82(125)62(38-69(114)115)98-78(121)57(32-42(3)4)96-80(123)60(36-51-40-87-41-89-51)95-73(116)46(9)91-77(120)58(33-48-18-14-13-15-19-48)97-79(122)59(34-49-22-24-52(104)25-23-49)99-83(126)70(43(5)6)101-74(117)47(10)90-75(118)55(26-29-65(106)107)93-76(119)56(27-30-66(108)109)94-81(124)61(37-68(112)113)92-64(105)28-31-67(110)111/h13-25,39-47,55-63,70-72,88,104H,11-12,26-38H2,1-10H3,(H,87,89)(H,90,118)(H,91,120)(H,92,105)(H,93,119)(H,94,124)(H,95,116)(H,96,123)(H,97,122)(H,98,121)(H,99,126)(H,100,127)(H,101,117)(H,102,125)(H,103,128)(H,106,107)(H,108,109)(H,110,111)(H,112,113)(H,114,115)(H,129,130)

InChI Key

DXPHNGAMYPPTBJ-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC(=O)O

Appearance

Solid powder

142569-99-1

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

sequence

DEEAVYFAHLDIIW

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IRL-1620;  sovateltide;  sovateltidum;  Endothelin-1 (8-21), succinyl-(glu(9),ala(11,15))-;  Succinyl-(glu(9),ala(11,15))-endothelin-1 (8-21);  Succinyl-(glutamyl(9)-alanyl(11,15))-endothelin-1 (8-21);  Irl-1620.

Origin of Product

United States

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